molecular formula C9H9BrO3 B13353663 2-(3-Bromophenyl)-3-hydroxypropanoic acid

2-(3-Bromophenyl)-3-hydroxypropanoic acid

Cat. No.: B13353663
M. Wt: 245.07 g/mol
InChI Key: HLSJZHVRKNHFED-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-3-hydroxypropanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the bromination of phenylpropanoic acid followed by hydroxylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxylation step can be carried out using a hydroxylating agent such as hydrogen peroxide or a peracid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of 2-(3-Bromophenyl)-3-oxopropanoic acid

    Reduction: Formation of this compound

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Bromophenyl)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3-hydroxypropanoic acid
  • 2-(2-Bromophenyl)-3-hydroxypropanoic acid
  • 2-(3-Chlorophenyl)-3-hydroxypropanoic acid

Comparison

2-(3-Bromophenyl)-3-hydroxypropanoic acid is unique due to the position of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers (2-(4-Bromophenyl)-3-hydroxypropanoic acid and 2-(2-Bromophenyl)-3-hydroxypropanoic acid), the 3-bromo derivative may exhibit different steric and electronic effects, leading to variations in its reactivity and interactions with biological targets. The presence of a bromine atom also distinguishes it from similar compounds with other halogens, such as chlorine, affecting its overall properties and applications.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(3-bromophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H9BrO3/c10-7-3-1-2-6(4-7)8(5-11)9(12)13/h1-4,8,11H,5H2,(H,12,13)

InChI Key

HLSJZHVRKNHFED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)C(=O)O

Origin of Product

United States

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